molecular formula C13H14BrNO2 B8389973 ethyl 5-bromo-3,6-dimethyl-1H-indole-2-carboxylate

ethyl 5-bromo-3,6-dimethyl-1H-indole-2-carboxylate

Cat. No. B8389973
M. Wt: 296.16 g/mol
InChI Key: FDKFZLLFFWNDIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-bromo-3,6-dimethyl-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C13H14BrNO2 and its molecular weight is 296.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 5-bromo-3,6-dimethyl-1H-indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 5-bromo-3,6-dimethyl-1H-indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H14BrNO2

Molecular Weight

296.16 g/mol

IUPAC Name

ethyl 5-bromo-3,6-dimethyl-1H-indole-2-carboxylate

InChI

InChI=1S/C13H14BrNO2/c1-4-17-13(16)12-8(3)9-6-10(14)7(2)5-11(9)15-12/h5-6,15H,4H2,1-3H3

InChI Key

FDKFZLLFFWNDIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C(=C2)Br)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of NaNO2 (1.52 g, 22 mmol) in water (4 mL) was added to a vigorously stirred mixture of 4-bromo-3-methylaniline (3.72 g, 20 mmol) at −5° C. After 30 min stirring, the solution was adjusted to pH 5 with NaOAc (1.40 g). A cold solution of ethyl 2-ethyl-3-oxobutanoate (4.0 g, 22 mmol) and KOH (1.36 g, 22 mmol) in EtOH (16 mL) were added followed by crushed ice (30 g). NaOAc was added if necessary to adjust the pH to 5. The mixture was stirred for 5 h at 0° C. then kept at this temperature overnight. The solution was extracted with EtOAc, washed with brine, dried and evaporated to 8 mL. This solution was added to a solution of HCl (25 mL, 7M in EtOH). It was further refluxed for 3 h. Upon cooling in an ice bath, water (200 mL) was added slowly. The precipitate was filtered, washed with water and dried to afford 5.36 g (91%) as a 1:1 mixture of the title compound and its ethyl 5-bromo-3,4-dimethyl-1H-indole-2-carboxylate isomer. 1H NMR (300 MHz, CDCl3), δ, mix 8.66 and 8.54 (2s, br, 1H), 7.83 and 7.23 (2s, 2×0.5H), 7.42 and 7.05 (2d, J=8.7 Hz, 2×0.5H), 4.41 (q, J=7.2 Hz, 2H), 2.81, 2.79, 2.53 and 2.49 (4s, 4×1.5H), 1.42 (t, J=7.2 Hz, 3H).
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1.52 g
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3.72 g
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4 mL
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4 g
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16 mL
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30 g
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